2-(Cbz-amino)acetaldehyde Dimethyl Acetal
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Overview
Description
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is an organic compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2,2-dimethoxyethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal typically involves the reaction of benzyl chloroformate with 2,2-dimethoxyethylamine under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: It can be reduced to yield amines and alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Cbz-amino)acetaldehyde Dimethyl Acetal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include covalent modification of active sites and non-covalent interactions with protein domains.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2,2-dimethoxyethyl group.
2,2-Dimethoxyethyl carbamate: Lacks the benzyl group.
tert-Butyl (2,2-dimethoxyethyl)carbamate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVZHZJVANCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1=CC=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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